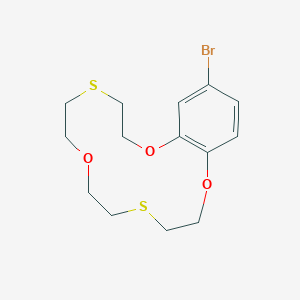![molecular formula C22H28N4O3S B2631893 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 1049575-38-3](/img/structure/B2631893.png)
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an ethanediamide backbone. Its unique structure makes it a potential candidate for various pharmacological and industrial applications.
作用機序
Target of Action
The primary target of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide interacts with its target, the α1-ARs, by acting as a ligand . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, influencing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The interaction of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide with α1-ARs affects the adrenergic signaling pathway . This pathway is responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The downstream effects of this interaction can influence numerous physiological processes, including cardiac function and neurological conditions .
Pharmacokinetics
The pharmacokinetic properties of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide include absorption, distribution, metabolism, and excretion (ADME) . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body . The compound exhibits an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide’s action include the modulation of α1-AR activity . This modulation can lead to changes in smooth muscle contraction, influencing physiological processes such as blood pressure regulation and urinary tract function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its pharmacokinetic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps. One common method involves the reaction of 2-methoxyphenylpiperazine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 3-(methylsulfanyl)phenyl isocyanate to form the final ethanediamide product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The scalability of the synthesis process is crucial, and methods such as continuous flow synthesis may be employed to enhance efficiency and yield. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the piperazine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified piperazine derivatives
Substitution: Various substituted piperazine derivatives
科学的研究の応用
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a receptor antagonist in neurological studies.
Medicine: Explored for its therapeutic potential in treating conditions like hypertension and depression due to its interaction with adrenergic receptors.
類似化合物との比較
Similar Compounds
Trazodone: An antidepressant that also acts on adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent with a similar mechanism of action[][5].
Uniqueness
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide stands out due to its unique combination of a methoxyphenyl group and a methylsulfanylphenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its dual functional groups allow for versatile chemical modifications, making it a valuable compound for drug development and other applications[5][5].
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-29-20-9-4-3-8-19(20)26-14-12-25(13-15-26)11-10-23-21(27)22(28)24-17-6-5-7-18(16-17)30-2/h3-9,16H,10-15H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMYMCSOWLSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2631812.png)
![(2Z)-2-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile](/img/structure/B2631817.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)
![4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2631823.png)

![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)
![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)

![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![2-(1,2-benzoxazol-3-yl)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2631831.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)
